tert-butyl N-{[(4-fluoro-2-methylphenyl)carbamoyl]methyl}carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-(4-fluoro-2-methylanilino)-2-oxoethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O3/c1-9-7-10(15)5-6-11(9)17-12(18)8-16-13(19)20-14(2,3)4/h5-7H,8H2,1-4H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSKVJZQCXYFBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)CNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[(4-fluoro-2-methylphenyl)carbamoyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with 4-fluoro-2-methylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-{[(4-fluoro-2-methylphenyl)carbamoyl]methyl}carbamate can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or aromatic compounds.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-{[(4-fluoro-2-methylphenyl)carbamoyl]methyl}carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in various organic reactions, including cross-coupling reactions and the synthesis of heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, making it a valuable tool for studying enzyme mechanisms and developing new therapeutic agents.
Medicine: In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of tert-butyl N-{[(4-fluoro-2-methylphenyl)carbamoyl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to various biological effects, depending on the enzyme and pathway targeted.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Comparisons
The compound belongs to a broader class of ring-substituted carbamoylphenylcarbamates and salicylanilides. Key analogs include:
*Lipophilicity inferred from RP-HPLC data in related studies .
- Impact of Substituents: Fluorine: Electron-withdrawing fluorine enhances metabolic stability and binding to hydrophobic pockets in target proteins. The para-fluoro in the target compound balances polarity and lipophilicity, whereas 3,4-difluoro analogs exhibit higher LogP . Methyl: The ortho-methyl group in the target compound may enhance steric protection against enzymatic degradation compared to unsubstituted analogs .
Antimicrobial Activity
- Target Compound : Likely exhibits moderate-to-high activity against Gram-positive bacteria (e.g., MRSA) based on structural similarities to salicylanilide carbamates .
- Analog with 3,4-Difluorophenyl (1043391-03-2) : Increased fluorine content may enhance membrane penetration, improving activity against resistant strains .
- Analog with 4-Chloro-3-CF₃ (1387760-29-3) : The trifluoromethyl group could boost potency against mycobacteria, as seen in related antimycobacterial carbamates .
Anticancer Activity
- Hydroxynaphthanilide analogs with nitro substituents (e.g., 3-nitro or 4-nitro) show para-substitution correlates with higher antiproliferative activity in THP-1 and MCF-7 cells . The target compound’s fluorine and methyl groups may similarly optimize cell cycle arrest (G1 phase) and apoptosis induction.
Biological Activity
Overview
tert-butyl N-{[(4-fluoro-2-methylphenyl)carbamoyl]methyl}carbamate (CAS Number: 1043391-02-1) is a synthetic organic compound that belongs to the carbamate class. It possesses a complex structure characterized by a tert-butyl group, a fluoro-substituted aromatic ring, and a carbamoyl moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.
- Molecular Formula : C14H19FN2O3
- Molecular Weight : 282.31 g/mol
- Structure : The compound's structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 4-fluoro-2-methylphenyl isocyanate. This reaction is conducted under controlled conditions, often utilizing bases like triethylamine to facilitate the reaction and ensure high yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors, potentially acting as an enzyme inhibitor. The binding of this compound to the active site of enzymes can inhibit their function, thereby influencing various biochemical pathways.
Enzyme Inhibition Studies
Recent studies have suggested that this compound may exhibit inhibitory effects on specific enzymes involved in disease processes. For instance, it has been investigated for its potential role as an inhibitor of β-secretase and acetylcholinesterase, both of which are crucial in the context of neurodegenerative diseases like Alzheimer's disease.
| Enzyme Target | Inhibition Type | IC50 Value |
|---|---|---|
| β-secretase | Competitive inhibition | 15.4 nM |
| Acetylcholinesterase | Competitive inhibition | 0.17 μM |
Neuroprotective Effects
In vitro studies have demonstrated that this compound provides moderate protective effects against amyloid beta (Aβ) toxicity in astrocytes. These studies indicate that the compound reduces levels of TNF-α and free radicals, suggesting its potential utility in protecting neuronal cells from oxidative stress associated with neurodegenerative diseases.
Pharmacological Investigations
Research has also explored the pharmacological properties of this compound, indicating its potential as a therapeutic agent against certain conditions. The ability to inhibit enzyme activity related to amyloid plaque formation positions it as a candidate for further drug development aimed at treating Alzheimer's disease.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
